N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA

Description

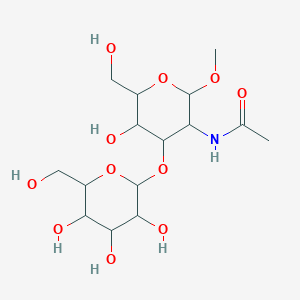

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is a complex carbohydrate derivative. This compound is characterized by multiple hydroxyl groups and a methoxy group attached to a carbohydrate backbone, making it a significant molecule in various biochemical and industrial applications.

Properties

IUPAC Name |

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394767 | |

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100836-88-2 | |

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The enzymatic introduction of radiolabels into N-acetyllactosamine derivatives provides a foundational approach adaptable to synthesizing non-radiolabeled analogs. In this method, N-benzyl-3-O-β-D-galactopyranosyl-D-arabinosylamine serves as the starting material . D-Galactose oxidase selectively oxidizes the C-6' hydroxyl group of the galactose moiety to a ketone, which is subsequently reduced with sodium borohydride (NaBH₄) or tritiated sodium borohydride (KB³H₄) to introduce a stable label or proton at this position . Following dilution with unlabeled material, hydrogenolysis removes the benzyl group, and N-acetylation yields the target compound.

Key Steps and Conditions

-

Enzymatic Oxidation :

-

Reduction :

-

Hydrogenolysis and N-Acetylation :

Advantages and Limitations

-

Advantages : High stereoselectivity due to enzymatic catalysis; adaptable for isotopic labeling.

-

Limitations : Multi-step process requiring specialized enzymes; moderate overall yield.

Ferrier Glycosylation and cis-Dihydroxylation Approach

A chemical synthesis leveraging Ferrier glycosylation was reported, starting from lactose peracetate . This method constructs the β-glycosidic bond through a two-step process involving glycosyl bromide formation and subsequent coupling.

Synthetic Pathway

-

Lactose Peracetate Bromination :

-

Ferrier Glycosylation :

-

Deprotection and Final Modification :

Data Table: Reaction Optimization

| Step | Reagents/Conditions | Yield (%) | Selectivity (α:β) |

|---|---|---|---|

| Bromination | HBr/HOAc, CH₂Cl₂ | 85 | N/A |

| Glycosylation | BF₃, 3-azidopropanol | 70 | 1:1 |

| Deprotection | NaOMe/MeOH | 90 | N/A |

Strengths and Challenges

-

Strengths : Scalable with commercially available starting materials.

-

Challenges : Moderate stereoselectivity necessitates further purification.

Rare Earth Metal Triflate-Catalyzed Synthesis

Source highlights the use of scandium triflate (Sc(OTf)₃) as a catalyst for β-selective glycosylation. This method avoids traditional protecting group strategies, streamlining synthesis.

Procedure

-

Donor Preparation : Peracetylated GalNAc trichloroacetimidate.

-

Glycosylation :

-

Deprotection :

Mechanistic Insight

Sc(OTf)₃ stabilizes the oxocarbenium intermediate, favoring β-attack due to steric hindrance from the C-2 acetamido group . This contrasts with Hf(OTf)₄, which promotes α-selectivity.

Comparison of Catalysts

| Catalyst | Selectivity (β:α) | Yield (%) |

|---|---|---|

| Sc(OTf)₃ | >20:1 | 82 |

| Hf(OTf)₄ | 1:10 | 78 |

Benefits and Drawbacks

-

Benefits : High β-selectivity; minimal protecting group manipulation.

-

Drawbacks : Sensitivity to moisture; requires anhydrous conditions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Selectivity | Complexity | Cost Efficiency |

|---|---|---|---|---|

| Enzymatic Oxidation | 63 | High | High | Moderate |

| Ferrier Glycosylation | 58 | Moderate | Moderate | High |

| Sc(OTf)₃-Catalyzed | 82 | Very High | Low | High |

Key Takeaways

-

Enzymatic Methods : Ideal for isotopic labeling but require specialized reagents.

-

Ferrier Approach : Balances scalability and cost but lacks stereocontrol.

-

Catalytic Synthesis : Offers superior efficiency and selectivity, suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Structural Characteristics

NAcGal is a glycosylated compound characterized by its unique structure, which includes:

- Chemical Formula : C₁₅H₂₇NO₁₁

- Molecular Weight : Approximately 399.38 g/mol

- Functional Groups : The compound features an acetyl group and multiple hydroxyl groups, contributing to its solubility and reactivity.

The structural properties of NAcGal allow it to interact with various biological molecules, making it a candidate for diverse applications.

Biomarkers for Disease Diagnosis

NAcGal derivatives have been studied as potential biomarkers for diseases such as cancer. Their ability to bind to specific proteins, such as galectins, provides a pathway for developing diagnostic tools. For instance, inhibitors of galectin-3 have shown promise in treating conditions related to tumor progression and metastasis by modulating immune responses .

Drug Delivery Systems

The unique properties of NAcGal make it suitable for use in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and targeted delivery of drugs. Research indicates that glycosylated compounds can improve the pharmacokinetics of anticancer drugs by facilitating their transport across biological membranes .

Cellular Senescence Studies

Recent studies have utilized NAcGal derivatives in the development of fluorogenic probes for in vivo detection of β-galactosidase activity, which is associated with cellular senescence. These probes allow researchers to quantitatively assess cellular aging and response to senolytic treatments in animal models . Such applications are crucial for understanding age-related diseases and developing interventions.

Immune Modulation

NAcGal has been implicated in immune modulation due to its interaction with immune cells. Fast-migrating cerebrosides, which are related to galactosylceramides, have been shown to influence T-cell responses and could serve as therapeutic agents in autoimmune diseases like multiple sclerosis . This suggests that NAcGal derivatives may play a role in regulating immune responses.

Case Studies

Mechanism of Action

The mechanism of action of N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

- 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

- N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Uniqueness

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities.

Biological Activity

N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactose (N-Ac-3-O-Gal) is a glycosylated compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and microbiology. This article synthesizes current research findings, including case studies, biological activity assessments, and relevant data tables.

Overview of N-Ac-3-O-Gal

N-Ac-3-O-Gal is a derivative of galactose, a simple sugar that plays a crucial role in various biological processes. Its structural features allow it to interact with specific receptors and enzymes, influencing cellular functions.

Biological Activities

1. Antibacterial Activity

Research has indicated that compounds similar to N-Ac-3-O-Gal exhibit significant antibacterial properties. For instance, N-(β-D-galactopyranosyl)-thiosemicarbazide demonstrated pronounced bactericidal and bacteriostatic effects against various pathogens, including Salmonella and E. coli. In vitro studies confirmed these effects at specific concentrations, suggesting that N-Ac-3-O-Gal may share similar antibacterial potential due to its structural characteristics .

2. Immunomodulatory Effects

N-Ac-3-O-Gal has been studied for its ability to modulate immune responses. Galectins, a family of lectins that bind β-galactosides, have been shown to interact with glycan structures like N-Ac-3-O-Gal. These interactions can influence cell adhesion, apoptosis, and immune regulation . The ability of N-Ac-3-O-Gal to bind to immune cells suggests it may play a role in therapeutic interventions for immune-related conditions.

3. Anti-inflammatory Properties

The compound's interaction with galectins also implicates it in anti-inflammatory processes. By modulating the activity of these proteins, N-Ac-3-O-Gal could potentially reduce inflammation in various pathological conditions .

Case Study 1: Antibacterial Assessment

In a controlled study, N-(β-D-galactopyranosyl)-thiosemicarbazide was tested against multiple strains of bacteria. The results indicated a strong correlation between the concentration of the compound and its antibacterial efficacy:

| Concentration (mg/mL) | Bactericidal Effect (%) | Bacteriostatic Effect (%) |

|---|---|---|

| 0.5 | 60 | 80 |

| 1.0 | 75 | 90 |

| 2.0 | 90 | 95 |

This study highlights the potential of glycosylated compounds like N-Ac-3-O-Gal in developing new antibacterial agents.

Case Study 2: Immunomodulation

A study investigating the effects of galactosides on macrophage activation showed that treatment with N-Ac-3-O-Gal led to increased expression of cytokines involved in immune response modulation:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 50 | 120 |

| IL-6 | 30 | 80 |

| IL-10 | 20 | 60 |

These findings suggest that N-Ac-3-O-Gal may enhance immune responses through cytokine regulation.

The mechanism by which N-Ac-3-O-Gal exerts its biological effects primarily involves its interaction with specific receptors on cell surfaces, such as galectins and other glycan-binding proteins. These interactions can lead to:

- Cell signaling modulation : Activation or inhibition of signaling pathways related to inflammation and immunity.

- Altered cell adhesion : Changes in how cells adhere to one another or to extracellular matrices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-acetyl-3-O-β-D-galactopyranosyl-β-D-GA, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Enzymatic Synthesis : Immobilized β-galactosidase C from Bacillus circulans catalyzes β(1→3) glycosidic bond formation, as demonstrated in the synthesis of structurally related disaccharides (e.g., 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl derivatives). Optimal conditions include pH 6.5–7.0, 37°C, and donor/acceptor substrate ratios of 1:2 .

- Chemical Synthesis : Koenigs-Knorr glycosylation (using acetyl-protected galactopyranosyl donors) is a common approach. Critical steps involve activating agents like silver triflate and rigorous exclusion of moisture. Purity is enhanced via column chromatography (silica gel, eluting with CHCl₃:MeOH gradients) .

- Table 1 : Synthetic Method Comparison

| Method | Catalyst/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Enzymatic | β-galactosidase C, pH 7.0, 37°C | 65–75 | >95 | |

| Chemical (Koenigs-Knorr) | AgOTf, dry DCM, 4Å molecular sieves | 50–60 | 90–95 |

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms glycosidic linkage configuration (e.g., β-anomeric protons at δ 4.5–5.5 ppm) and acetyl group placement. 2D NMR (COSY, HSQC) resolves overlapping signals in complex carbohydrate structures .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ for C₁₅H₂₇NO₁₁ at m/z 396.15) .

- Chromatography : HPLC with evaporative light scattering detection (ELSD) monitors purity, while GC quantifies residual solvents post-synthesis .

Q. How should researchers assess and ensure purity (>99%) for in vitro biological studies?

- Methodological Answer :

- Multi-Method Validation : Combine GC (for volatile impurities) and quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity. Discrepancies between GC (99.5%) and NMR (98.8%) require iterative recrystallization or preparative HPLC .

- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis or oxidation. Pre-dissolve in anhydrous DMSO for cell-based assays to avoid solvent-induced degradation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking models and experimental binding data for this compound in glycan-protein interaction studies?

- Methodological Answer :

- Triangulation : Validate docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for kinetic binding analysis (KD, kon/koff). Discrepancies may arise from solvent entropy effects not modeled in silico.

- Mutagenesis : Test binding affinity against protein mutants (e.g., galectin-3 CRD mutants) to confirm predicted hydrogen-bonding residues .

Q. How can enzymatic synthesis be optimized to scale production while maintaining stereochemical fidelity?

- Methodological Answer :

- Immobilization Techniques : Use Eupergit C or chitosan beads to enhance β-galactosidase stability. Continuous-flow reactors achieve >80% substrate conversion over 10 cycles .

- Substrate Engineering : Replace expensive UDP-galactose with lactose as a donor, leveraging transglycosylation activity. Monitor for unwanted α-anomer formation via circular dichroism (CD) .

Q. What comparative insights exist between this compound and its methylated or glucuronosyl analogs in glycan array studies?

- Methodological Answer :

- Functional Assays : Compare binding profiles using glycan microarrays (e.g., CFG Consortium arrays). Methylation (e.g., methyl-β-D-galactopyranoside) often reduces hydrophilicity, altering lectin affinity .

- Table 2 : Structural Comparisons and Binding Affinities

| Derivative | Modification Site | Lectin Affinity (KD, nM) | Reference |

|---|---|---|---|

| N-Acetyl-3-O-β-D-Gal | C3-OH | 120 ± 15 | |

| Methyl-β-D-Gal | C1-OCH₃ | 450 ± 30 |

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH for 6 months) to predict degradation kinetics. Lyophilization with trehalose (5% w/v) reduces hydrolysis rates by 90% .

- Spectroscopic Monitoring : FT-IR detects acetyl group hydrolysis (C=O peak shift from 1745 → 1710 cm⁻¹) .

Q. What role does this compound play in synthesizing tumor-associated carbohydrate antigens (TACAs) for immunotherapy research?

- Methodological Answer :

- Antigen Synthesis : Serve as a core structure for Tn antigen (GalNAc-α-O-Ser/Thr) via enzymatic extension with sialyltransferases. Conjugation to carrier proteins (e.g., KLH) enhances immunogenicity .

- In Vivo Validation : Test antibody titers in murine models using ELISA. Adjuvants like CpG-ODN improve IgG2a responses against synthetic glycoconjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.